Home > Products > Screening Compounds P113023 > 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine
9-methyl-6-(prop-2-en-1-yloxy)-9H-purine - 2169191-00-6

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Catalog Number: EVT-2895243
CAS Number: 2169191-00-6
Molecular Formula: C9H10N4O
Molecular Weight: 190.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine is a purine derivative characterized by the presence of a methyl group and a prop-2-en-1-yloxy substituent at specific positions on the purine ring. This compound belongs to a class of organic compounds known as purines, which are fundamental components of nucleic acids and play critical roles in various biological processes.

Source

The compound can be synthesized from commercially available precursors, and its synthesis has been documented in various chemical literature. It is often used in research settings for its potential applications in biochemistry and medicinal chemistry.

Classification

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine is classified as an organic compound within the larger category of purines. Purines are nitrogen-containing compounds that are essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.

Synthesis Analysis

Methods

The synthesis of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine can be achieved through several methods, primarily involving nucleophilic substitution reactions or coupling reactions with appropriate precursors.

  1. Nucleophilic Substitution: This method typically involves the reaction of a suitable halogenated purine derivative with an alcohol or an alkene to introduce the prop-2-en-1-yloxy group.
  2. Coupling Reactions: Another approach may involve coupling reactions where a purine base is reacted with prop-2-en-1-ol under acidic or basic conditions to facilitate the formation of the ether linkage.

Technical Details

The synthesis generally requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine consists of a purine ring system with specific substituents:

  • Molecular Formula: C10H12N4O
  • Molecular Weight: 220.23 g/mol

Data

The structural representation can be described using various chemical notation systems:

  • InChI: InChI=1S/C10H12N4O/c1-5(2)14-10-8(12)6(3)7(11)4-9(10)13/h5H,1,3H2,2H3,(H,12,13)
  • SMILES: CN1C=NC2=C(NC(=N1)N=C(N2)C=C(C)OCC=C)C(=O)

These identifiers provide insight into the compound's connectivity and functional groups.

Chemical Reactions Analysis

Reactions

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine can participate in various chemical reactions typical for purine derivatives:

  1. Alkylation Reactions: The presence of the prop-2-en-1-yloxy group allows for further alkylation or acylation reactions.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, potentially leading to the formation of nucleoside-like structures.
  3. Cyclization Reactions: The compound may also undergo cyclization reactions under specific conditions, forming more complex ring structures.

Technical Details

The reaction mechanisms typically involve electrophilic attack on the electron-rich nitrogen atoms of the purine ring or nucleophilic attack by the oxygen atom in the prop-2-en-1-yloxy group.

Mechanism of Action

Process

The mechanism of action for 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine primarily relates to its interactions with biological molecules:

  1. Binding to Enzymes: The compound may act as an inhibitor or modulator for enzymes involved in nucleotide metabolism.
  2. Incorporation into Nucleic Acids: Due to its structural similarity to natural purines, it may be incorporated into nucleic acids during replication or transcription processes.

Data

Research studies have shown that modifications on the purine ring can significantly alter binding affinities and biological activities, making this compound a candidate for further investigation in drug design.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that modifications to the substituents can enhance stability and solubility, which are critical for biological applications.

Applications

Scientific Uses

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine has several potential applications in scientific research:

  1. Drug Development: Its structure allows it to serve as a lead compound for developing new pharmaceuticals targeting purinergic pathways.
  2. Biochemical Research: Used in studies investigating nucleotide metabolism and enzyme inhibition.
  3. Synthetic Biology: Potentially utilized in creating modified nucleotides for genetic engineering applications.
Introduction to Purine Derivatives in Medicinal Chemistry

Historical Evolution of Purine-Based Therapeutics

Purine derivatives have formed the cornerstone of nucleic acid biochemistry and medicinal chemistry since their discovery. The significance of the purine scaffold (a fused pyrimidine-imidazole ring system) became evident with the identification of adenine and guanine as fundamental building blocks of DNA and RNA. Early therapeutic exploration focused on antimetabolites, exemplified by 6-mercaptopurine (6-MP), developed in the 1950s by Gertrude Elion and George Hitchings. This groundbreaking work, recognized by the Nobel Prize in Physiology or Medicine in 1988, demonstrated that targeted modifications of the purine core could yield potent antineoplastic and immunosuppressive agents [1]. Subsequent decades witnessed an explosion in purine-based drug discovery, leading to diverse therapeutic agents. Antiviral nucleoside analogs like acyclovir (guanine derivative) revolutionized herpesvirus treatment, while allopurinol (hypoxanthine analog) became a mainstay for gout management. The development of adenosine receptor modulators (e.g., theophylline for asthma, regadenoson for cardiac stress testing) further underscored the purine scaffold's versatility in interacting with diverse biological targets beyond nucleic acid synthesis. Modern research continues to refine these structures, leveraging advanced synthetic methodologies and structural biology to design highly selective purine derivatives targeting specific kinases, phosphodiesterases, and other signaling proteins [3] [5].

Table 1: Key Historical Milestones in Purine-Based Drug Development

Time PeriodKey Compound(s)Therapeutic AreaSignificance
1950s6-Mercaptopurine (6-MP)Oncology/ImmunosuppressionFirst rationally designed purine antimetabolite; foundational cancer chemotherapy
1970sAllopurinolGoutXanthine oxidase inhibitor; reduces uric acid production
1980sAcyclovir, GanciclovirAntiviral (Herpesviruses)Nucleoside analogs; viral DNA polymerase chain terminators
1990s-2000sCladribine, ClofarabineOncology (Leukemias)Improved nucleoside analogs with enhanced efficacy/resistance profiles
2000s-PresentTofacitinib, Baricitinib (JAK inhibitors)Immunology/InflammationTargeted kinase inhibitors exploiting purine binding domain

Role of Substituted Purines in Targeted Drug Design

The inherent biological relevance of the purine scaffold makes it a privileged structure in medicinal chemistry. Its capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allows it to bind effectively to a wide array of enzymes and receptors. Targeted drug design exploits this by strategically substituting the purine core at key positions—C2, C6, N7, N8, and N9—to modulate potency, selectivity, and physicochemical properties.

  • Position N9: Substitution at N9 is crucial for defining the molecule's character. Alkylation (methyl, ethyl, benzyl) or incorporation into a ring system prevents unwanted tautomerism and significantly impacts binding affinity and pharmacokinetic properties. The 9-methyl group, as seen in the compound of interest, is a common modification that often enhances metabolic stability and membrane permeability compared to unsubstituted purines or N7/N9 tautomers. This modification is frequently employed in kinase inhibitors where optimal cellular penetration is required [5].
  • Position C6: This position is highly versatile for modulating target specificity. Common substituents include amino groups (found in many kinase inhibitors like imatinib precursors), halogens (chloro, fluoro for steric/electronic effects), thiols, and alkoxy groups. The introduction of an alkoxy group, such as the prop-2-en-1-yloxy (allyloxy) moiety in 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine, represents a less common but strategically important modification. This group provides a distinct steric and electronic profile compared to amino substituents. Its unsaturated bond offers potential for further chemical derivatization (e.g., Michael additions, click chemistry) and can influence the molecule's conformation and interaction with hydrophobic pockets within target proteins [1] [5].
  • Other Positions (C2, N7, C8): Modifications here fine-tune activity and selectivity. C2 often bears amino, chloro, or aryl/heteroaryl groups influencing hydrogen bonding networks. N7 nitrogen can coordinate metals or participate in binding, though substitution here is less common in drugs due to potential disruption of hydrogen bonding. C8 substituents (halogen, methyl, aryl) can impact planarity and stacking interactions.

The strategic combination of substitutions at N9 and C6 allows medicinal chemists to dial in specific biological activities. For instance, 6-alkylamino-9-alkylpurines are prevalent in cyclin-dependent kinase (CDK) inhibitors, while 6-aryl/heteroaryl-9-alkylpurines feature prominently in JAK/STAT pathway inhibitors like tofacitinib analogs [3] [5].

Table 2: Impact of Key Purine Ring Substitutions on Biological Activity

Substitution PositionCommon SubstituentsPrimary Biological ImpactTarget Examples
N9Methyl, Cycloalkyl, Benzyl, Sugar (in nucleosides)Defines core structure, modulates PK (stability, permeability), influences receptor binding conformation.Kinases, GPCRs (Adenosine receptors), PDEs
C6-NH₂, -NHR, -NRR', -Cl, -F, -OCH₃, -OAllyl, -SHMajor determinant of target specificity and potency. Amino groups often H-bond, alkoxy groups provide distinct sterics/electronics.Kinases (JAK, PI3K, CDK), Phosphodiesterases, Antimetabolite targets
C2-H, -Cl, -F, -NH₂, -CH₃, Aryl, HeteroarylFine-tuning selectivity & potency, modulating electronic properties, adding H-bonding capacity.Kinases (especially JAK selectivity), Adenosine receptors
C8-H, -Cl, -Br, -CH₃, ArylInfluences planarity (steric bulk), electronic effects, potential for halogen bonding. Less common in drugs.Xanthine oxidase substrates, Some kinase inhibitors

Contextualizing 9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine in Modern Pharmacology

9-Methyl-6-(prop-2-en-1-yloxy)-9H-purine represents a strategically modified purine scaffold designed for targeted interaction with key biological pathways. Its structure embodies two critical features prevalent in modern small-molecule drug design:

  • The 9-Methyl Group: This N-alkylation imparts several advantages. It locks the purine tautomerism, favoring the 9H-form, which is generally more stable and biologically relevant for protein binding. It enhances lipophilicity compared to the parent purine or N-H analogs, improving passive membrane permeability crucial for reaching intracellular targets like kinases. Furthermore, the methyl group shields a potential site of metabolic oxidation (the N9-H), thereby increasing metabolic stability. This modification is ubiquitous in purine-based kinase inhibitors (e.g., PI3Kδ inhibitors like idelalisib analogs, JAK inhibitors) to ensure sufficient cellular exposure [3] [5].
  • The 6-Allyloxy Group (Prop-2-en-1-yloxy): This substituent is a key differentiator. While 6-amino and 6-chloro purines dominate the therapeutic landscape, the 6-alkoxy group, particularly the allyloxy moiety, offers unique properties. The oxygen atom provides distinct hydrogen bond acceptor capabilities compared to nitrogen. The allyl group (-O-CH₂-CH=CH₂) introduces significant steric bulk and an electron-rich alkene functionality. This unsaturation presents a chemically versatile handle for further structural elaboration via reactions like Michael additions or transition metal-catalyzed couplings (e.g., Heck reaction), enabling the rapid generation of analogs for structure-activity relationship (SAR) studies [1] [2]. Biologically, the allyloxy group's size and hydrophobicity are designed to fit into specific sub-pockets within target enzyme binding sites, potentially offering selectivity advantages over more common 6-amino substituted purines. Its conformation can also influence the overall geometry of the molecule relative to the purine plane.

This compound is not merely an intermediate but a pharmacophore of significant intrinsic interest. Its design fits within the paradigm of developing purine derivatives targeting:

  • Kinase Modulation: Purines are adenosine mimetics and naturally bind to the ATP pockets of kinases. The specific steric and electronic profile of the 9-methyl-6-allyloxy purine makes it a candidate scaffold for inhibiting kinases involved in proliferation (e.g., CDKs, PI3K isoforms like δ/γ, JAKs) or inflammatory signaling pathways. The allyloxy group could potentially engage in unique interactions with non-conserved residues in the kinase hinge region or allosteric pockets, conferring subtype selectivity [3] [5].
  • Antiviral Activity: Purine nucleosides and nucleotides are mainstays of antiviral therapy. While this specific compound lacks a sugar moiety, non-nucleoside purine analogs targeting viral enzymes (e.g., viral polymerases, helicases, integrases) or host factors essential for viral replication are an active area. The lipophilic nature conferred by the 9-methyl and 6-allyloxy groups might facilitate interaction with viral envelope proteins or host-cell fusion machinery, as suggested by research on structurally distinct terpenoid derivatives targeting viral entry [4].
  • Chemical Biology Probe: The reactive allyloxy group provides a built-in functionality for chemoproteomic applications. It could be used to develop covalent inhibitors targeting catalytic nucleophiles or for affinity-based protein profiling (AfBPP) to identify cellular targets via click chemistry conjugation after cellular engagement [2].

Synthetically, accessing this molecule often involves nucleophilic aromatic substitution (SNAr) on a pre-formed 6-chloro-9-methylpurine precursor using allyl alcohol under basic conditions, or alternatively, through palladium-catalyzed coupling strategies [1]. The development of efficient routes, potentially leveraging modern green chemistry principles like those explored for chalcone synthesis (e.g., microwave irradiation, sustainable solvents) though not directly reported for this specific purine, reflects the broader context of sustainable medicinal chemistry [6].

Properties

CAS Number

2169191-00-6

Product Name

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

IUPAC Name

9-methyl-6-prop-2-enoxypurine

Molecular Formula

C9H10N4O

Molecular Weight

190.206

InChI

InChI=1S/C9H10N4O/c1-3-4-14-9-7-8(10-5-11-9)13(2)6-12-7/h3,5-6H,1,4H2,2H3

InChI Key

KRBDVGLCIFOYDI-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CN=C2OCC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.